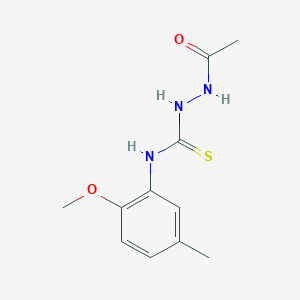

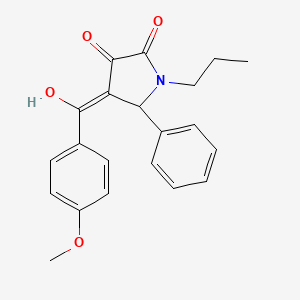

2-acetyl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide

Overview

Description

Hydrazinecarbothioamides are a class of compounds that have attracted attention due to their diverse chemical properties and potential applications in various fields. These compounds are characterized by the presence of a hydrazinecarbothioamide functional group, which contributes to their unique reactivity and interactions.

Synthesis Analysis

The synthesis of specific hydrazinecarbothioamides typically involves condensation reactions between hydrazine derivatives and thiocarbohydrazide or isothiocyanates. The process can be tailored to introduce various substituents on the phenyl ring, enabling the synthesis of a wide range of derivatives, including the one .

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamides, including the compound , can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and crystallography. These methods reveal the compound's precise geometrical configuration, intermolecular interactions, and electronic structure.

Chemical Reactions and Properties

Hydrazinecarbothioamides participate in various chemical reactions, including cyclization, nucleophilic substitution, and coordination with metal ions. These reactions can lead to the formation of heterocyclic compounds, coordination complexes, and other derivatives, highlighting the compound's chemical versatility.

Physical Properties Analysis

The physical properties of hydrazinecarbothioamides, such as solubility, melting point, and crystalline structure, depend on the specific substituents present on the molecule. These properties are crucial for determining the compound's suitability for different applications and for its handling and storage.

Chemical Properties Analysis

Hydrazinecarbothioamides exhibit a range of chemical properties, including antimicrobial, antifungal, and potential anticonvulsant activities. These properties are influenced by the nature of the substituents attached to the phenyl ring, allowing for the design of compounds with targeted biological activities.

References

- Sivajeyanthi et al., 2017: Discusses the synthesis and molecular structure analysis of a related hydrazinecarbothioamide compound.

- Gulea et al., 2019: Explores the synthesis, structure, and biological activity of coordination compounds with related structures.

- Bhat et al., 2015: Evaluates the biological activity of similar compounds against breast cancer cell lines.

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of hydrazinecarbothioamide, including 2-acetyl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide, have been synthesized and evaluated for their antibacterial properties. For instance, a study by Kaur et al. (2011) synthesized various substituted oxadiazole derivatives from 2-acetyl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide and found them effective against both Gram-negative and Gram-positive bacteria. The study highlighted the compound 5i, which exhibited potent antibacterial activity with low MIC values, indicating its potential as an antibacterial agent (Kaur et al., 2011).

Crystal Structural and DFT Calculations

Another aspect of research focuses on the crystal structural investigations and Density Functional Theory (DFT) calculations of novel thiosemicarbazones. Anderson et al. (2016) reported the crystal and molecular structures of new thiosemicarbazone derivatives, highlighting their potential applications in material science and pharmaceutical research. The study provides insights into the molecular orbital calculations and the electronic structure of these compounds, suggesting their utility in various scientific applications (Anderson et al., 2016).

Cancer Research

Derivatives of 2-acetyl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide have also been explored for their potential in cancer research. Bhat et al. (2015) synthesized and evaluated lead derivatives against the HER-2 overexpressed breast cancer cell line SKBr-3. The study found compound 12 to be the most potent, inhibiting cellular proliferation via DNA degradation, suggesting its application in targeting HER-2 overexpressed breast cancer cells (Bhat et al., 2015).

Corrosion Inhibition

Nataraja et al. (2011) investigated the corrosion inhibition effect of certain hydrazinecarbothioamide derivatives on steel in hydrochloric acid solution. Their study demonstrated that these compounds, including 2-acetyl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide derivatives, act as efficient mixed-type inhibitors, providing insights into their application in protecting metals against corrosion (Nataraja et al., 2011).

properties

IUPAC Name |

1-acetamido-3-(2-methoxy-5-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-7-4-5-10(16-3)9(6-7)12-11(17)14-13-8(2)15/h4-6H,1-3H3,(H,13,15)(H2,12,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSSEYZIQPAEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetyl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581160.png)

![ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B4581177.png)

![N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4581203.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581206.png)

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(4-quinolinylmethyl)propanamide](/img/structure/B4581214.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]guanidine](/img/structure/B4581221.png)

![methyl {2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4581233.png)

![5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581234.png)

![3-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4581238.png)

![1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4581241.png)